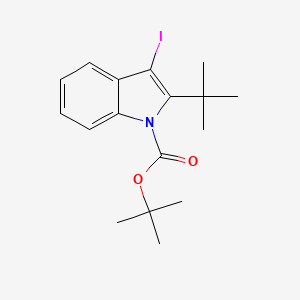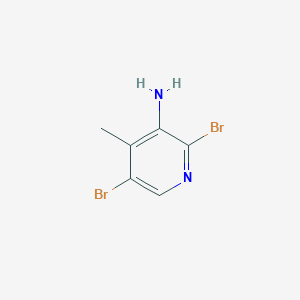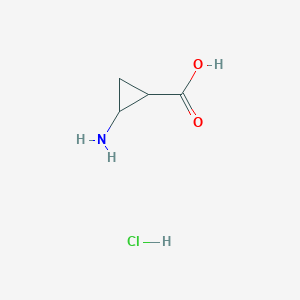
2-Aminocyclopropanecarboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminocyclopropanecarboxylicacidhydrochloride is a chemical compound with the molecular formula C4H7NO2·HCl. It is a cyclic amino acid derivative and is known for its role as a precursor in the biosynthesis of ethylene in plants. This compound is of significant interest in both organic chemistry and plant physiology due to its unique structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclopropanecarboxylicacidhydrochloride can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The process often includes steps such as esterification, cyclization, and hydrolysis under controlled conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclopropanecarboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-Aminocyclopropanecarboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptidomimetics.
Biology: The compound plays a crucial role in the study of ethylene biosynthesis and its regulation in plants.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-Aminocyclopropanecarboxylicacidhydrochloride involves its conversion to ethylene in plants. This process is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylic acid synthase, which converts the compound to ethylene, a plant hormone that regulates various physiological processes . The molecular targets and pathways involved include the ethylene signaling pathway, which affects plant growth, development, and stress responses .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: A closely related compound with similar biological activity.
Coronamic Acid: Another cyclopropane-containing amino acid with distinct physiological functions.
Norcoronamic Acid: A derivative with unique structural and functional properties.
Uniqueness
2-Aminocyclopropanecarboxylicacidhydrochloride is unique due to its role as a direct precursor to ethylene, making it a critical compound in plant physiology. Its ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C4H8ClNO2 |
|---|---|
Molecular Weight |
137.56 g/mol |
IUPAC Name |
2-aminocyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-2(3)4(6)7;/h2-3H,1,5H2,(H,6,7);1H |
InChI Key |
QBGYRUCJOCJAJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


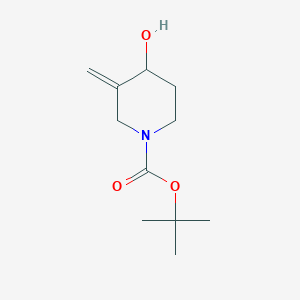
![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)
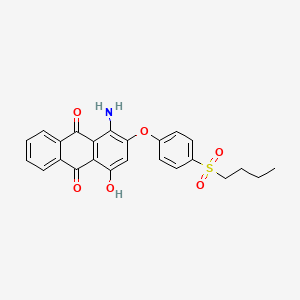
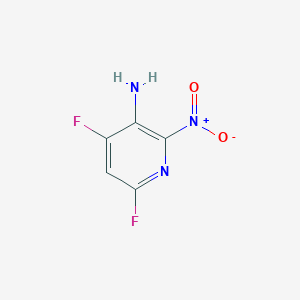
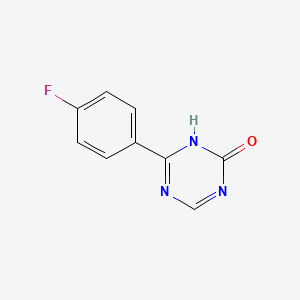
![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
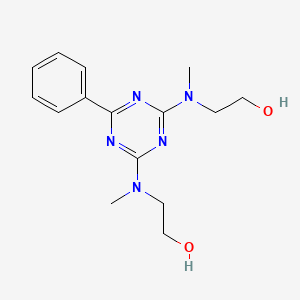
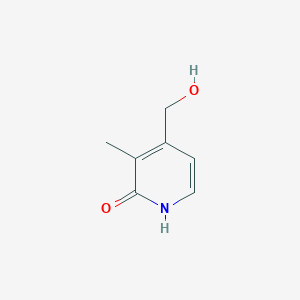
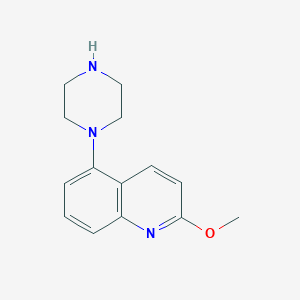

![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
